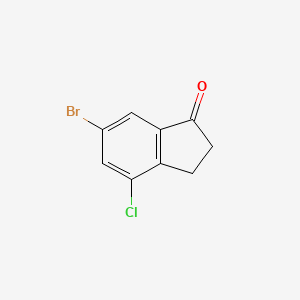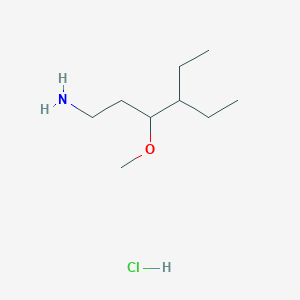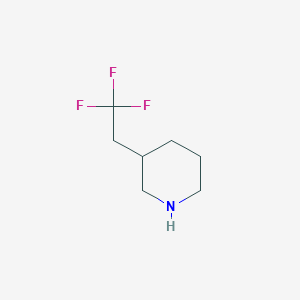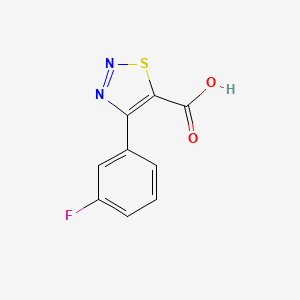
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
The compound is a derivative of fluorophenyl compounds, which are often used in the synthesis of various pharmaceuticals . Fluorophenyl groups are known for their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluorophenyl compounds are often synthesized through various coupling reactions . For instance, Suzuki-Miyaura cross-coupling reactions are commonly used to couple boronic acids with organic halides .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-Fluorophenyl)propanoic acid, consists of a fluorophenyl group attached to a propanoic acid group . The presence of the fluorine atom can significantly influence the compound’s chemical properties due to its high electronegativity .Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For example, they can undergo coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
Fluorophenyl compounds generally have good stability and bioavailability due to the strong carbon-fluorine bonds. They also tend to have low toxicity and good tissue penetration .Scientific Research Applications
Antimicrobial and Antifungal Activity
- Summary of the Application: This compound has been used in the synthesis of new Schiff bases, which are known for their antimicrobial and antifungal properties .
- Methods of Application: The compound was reacted with corresponding benzaldehydes with various substituents at position 4 to obtain new derivatives . The antibacterial and antifungal activities of all synthesized compounds were tested .
- Results or Outcomes: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Summary of the Application: 3-Fluorophenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: This is achieved through palladium-catalyzed cross-couplings .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
Rhodium-Catalyzed Asymmetric Addition Reactions
- Summary of the Application: 3-Chloro-4-fluorophenylboronic acid is used as a reactant for Rhodium-catalyzed asymmetric addition reactions .
- Methods of Application: The exact methods of application are not specified in the source .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Summary of the Application: 3-Fluorophenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: This is achieved through palladium-catalyzed cross-couplings .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
Rhodium-Catalyzed Asymmetric Addition Reactions
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLZROHKLQEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
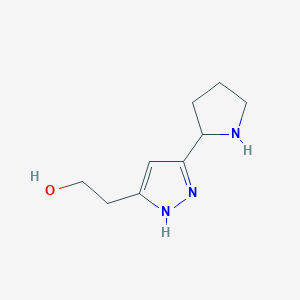
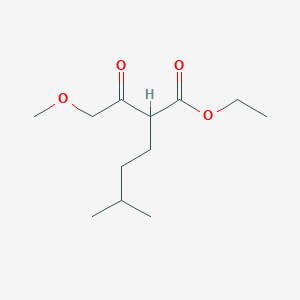
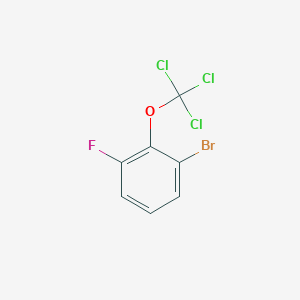
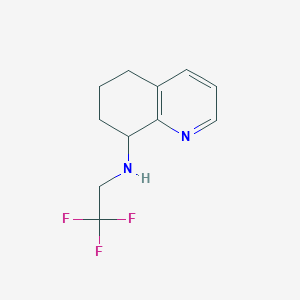
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
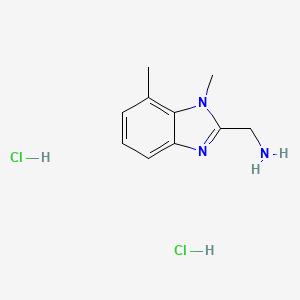


![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)

